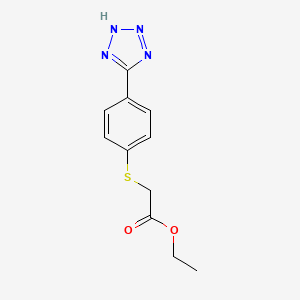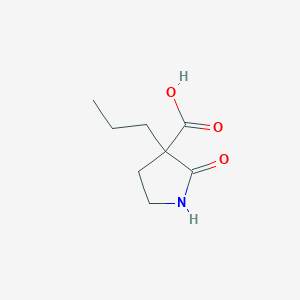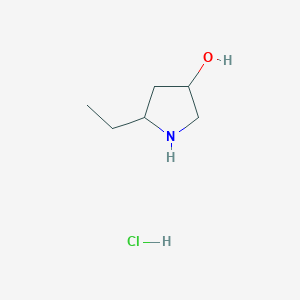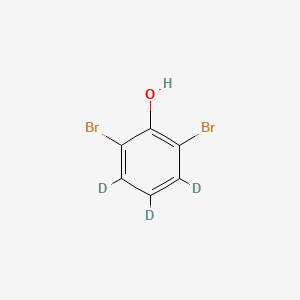
2,6-Dibromophenol-3,4,5-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2,6-Dibromophénol-3,4,5-d3 est un dérivé deutéré du 2,6-dibromophénol, où trois atomes d'hydrogène sur le cycle benzénique sont remplacés par des atomes de deutérium. Ce composé est souvent utilisé dans la recherche scientifique en raison de ses propriétés isotopiques uniques, qui peuvent être bénéfiques dans diverses applications analytiques et synthétiques .
Méthodes De Préparation
Voies synthétiques et conditions de réaction
Le 2,6-Dibromophénol-3,4,5-d3 peut être synthétisé par bromation du phénol en présence de réactifs deutérés. Une méthode courante implique l'utilisation de N-bromosuccinimide (NBS) et de diisopropylamine dans le dichlorométhane à température ambiante. La réaction se déroule généralement pendant plusieurs heures dans des conditions de Schlenk .
Méthodes de production industrielle
La production industrielle de 2,6-dibromophénol implique la bromation du phénol en utilisant du brome et un catalyseur. Le processus comprend des étapes telles que la sulfonation, la bromation et l'hydrolyse. La réaction est effectuée à des températures contrôlées et implique l'utilisation d'acide sulfurique, de brome et de bisulfite de sodium .
Analyse Des Réactions Chimiques
Types de réactions
Le 2,6-Dibromophénol-3,4,5-d3 subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé pour former les quinones correspondantes.
Réduction : Les réactions de réduction peuvent le convertir en phénols moins bromés.
Substitution : Il peut subir des réactions de substitution nucléophile, où les atomes de brome sont remplacés par d'autres nucléophiles.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme l'hydrure de lithium et d'aluminium, et des nucléophiles tels que le méthylate de sodium. Les réactions sont généralement effectuées à des températures contrôlées et sous atmosphères inertes pour éviter les réactions secondaires indésirables .
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent divers composés phénoliques bromés et deutérés, qui peuvent être utilisés en outre dans des applications synthétiques et analytiques .
Applications de recherche scientifique
Le 2,6-Dibromophénol-3,4,5-d3 a un large éventail d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme précurseur dans la synthèse de molécules organiques complexes et comme réactif dans les études de marquage isotopique.
Médecine : Ses propriétés isotopiques uniques en font un élément précieux dans les études pharmacocinétiques et la recherche sur le métabolisme des médicaments.
Industrie : Il est utilisé dans la production d'ignifugeants et d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme d'action du 2,6-dibromophénol-3,4,5-d3 implique son interaction avec diverses cibles moléculaires et voies. En tant qu'inhibiteur métabolique, il interfère avec des processus enzymatiques spécifiques, conduisant à l'inhibition des voies métaboliques. Ses propriétés de type auxine lui permettent de mimer les hormones végétales naturelles, affectant la croissance et le développement des plantes .
Applications De Recherche Scientifique
2,6-Dibromophenol-3,4,5-d3 has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in isotopic labeling studies.
Medicine: Its unique isotopic properties make it valuable in pharmacokinetic studies and drug metabolism research.
Industry: It is used in the production of flame retardants and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,6-dibromophenol-3,4,5-d3 involves its interaction with various molecular targets and pathways. As a metabolic inhibitor, it interferes with specific enzymatic processes, leading to the inhibition of metabolic pathways. Its auxin-like properties allow it to mimic natural plant hormones, affecting plant growth and development .
Comparaison Avec Des Composés Similaires
Composés similaires
2,4-Dibromophénol-3,5,6-d3 : Un autre dérivé deutéré avec des propriétés isotopiques similaires.
2,6-Dibromophénol : La version non deutérée du composé, couramment utilisée dans des applications similaires.
Unicité
Le 2,6-Dibromophénol-3,4,5-d3 est unique en raison de ses atomes de deutérium, qui offrent des avantages distincts dans le marquage isotopique et les études analytiques. La présence de deutérium peut entraîner des différences de cinétique réactionnelle et de stabilité, ce qui en fait un outil précieux dans divers domaines de recherche .
Propriétés
Numéro CAS |
1219803-14-1 |
|---|---|
Formule moléculaire |
C6H4Br2O |
Poids moléculaire |
254.92 g/mol |
Nom IUPAC |
2,6-dibromo-3,4,5-trideuteriophenol |
InChI |
InChI=1S/C6H4Br2O/c7-4-2-1-3-5(8)6(4)9/h1-3,9H/i1D,2D,3D |
Clé InChI |
SSIZLKDLDKIHEV-CBYSEHNBSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])Br)O)Br)[2H] |
SMILES canonique |
C1=CC(=C(C(=C1)Br)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[5-amino-4-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B12309132.png)
![7-(Hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid](/img/structure/B12309133.png)
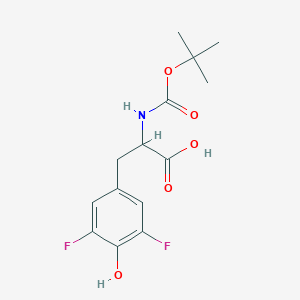
![2,2,2-trifluoro-N-[4-methyl-2-(trifluoromethyl)piperidin-3-yl]acetamide;hydrochloride](/img/structure/B12309143.png)
![2-[(Azetidin-3-yl)(methyl)amino]acetic acid hydrochloride](/img/structure/B12309150.png)
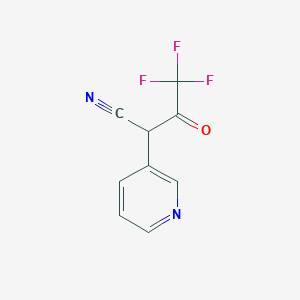
![(R)-2-[Fmoc(methyl)amino]-5-phenylpentanoic acid](/img/structure/B12309172.png)


